molecular formula C22H28Cl2N2O2 B13768646 Acrylophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride CAS No. 65976-23-0

Acrylophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride

Cat. No.: B13768646
CAS No.: 65976-23-0
M. Wt: 423.4 g/mol
InChI Key: GJIQHDJJDFMBKT-UHFFFAOYSA-N
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Description

Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a phenyl group, and an acrylophenone moiety, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves the reaction of 4-phenyl-1-piperazine with an appropriate acrylophenone derivative. The process often includes the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The reaction conditions may vary, but common methods include refluxing the mixture for several hours and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

65976-23-0

Molecular Formula

C22H28Cl2N2O2

Molecular Weight

423.4 g/mol

IUPAC Name

1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]prop-2-en-1-one;dihydrochloride

InChI

InChI=1S/C22H26N2O2.2ClH/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20;;/h2-5,7-12H,1,6,13-18H2;2*1H

InChI Key

GJIQHDJJDFMBKT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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